N-(4-methylphenyl)-7H-purin-6-amine
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Overview
Description
N-(4-methylphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-methylphenyl group at the nitrogen atom. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-7H-purin-6-amine typically involves the reaction of 4-methylphenylamine with a purine derivative. One common method is the nucleophilic substitution reaction where 4-methylphenylamine reacts with 6-chloropurine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
N-(4-methylphenyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of purine-based pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-7H-purin-6-amine: shares structural similarities with other purine derivatives such as adenine, guanine, and caffeine.
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A well-known stimulant that is also a purine derivative.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
5446-36-6 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
AXANSSTWWGNFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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